molecular formula C14H14N2O4S2 B2385038 Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate CAS No. 896304-21-5

Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2385038
CAS No.: 896304-21-5
M. Wt: 338.4
InChI Key: CSVBSRVGLHHYFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A procedure for synthesizing similar compounds involves using commercially available 3-mercaptobutan-2-one and methyl propiolate as starting materials. The target compounds are obtained in four steps via silylanization of methyl propiolate, cyclization, selective hydrolysis, and amidation .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

  • Biological Activities : Compounds related to Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate have demonstrated antibacterial and antifungal activities. For example, two biologically active thiophene-3-carboxamide derivatives show these properties, suggesting potential applications in developing antimicrobial agents (Vasu et al., 2003).

  • Metal-Organic Frameworks (MOFs) : Methyl-substituted thieno[2,3-b]thiophene dicarboxylate has been used to synthesize lanthanide-based MOFs, exhibiting gas adsorption and sensing properties. These MOFs also show potential in magnetic applications, like magnetocaloric effects and slow magnetic relaxation, which could be useful in various industrial and research applications (Wang et al., 2016).

  • Synthetic Chemistry : The compound's structure and derivatives have been explored for their reactivity and potential in synthesizing novel organic compounds. For instance, unusual reactions of thiomalonamide with dimedone derivatives highlight the unique chemical properties and potential for creating new molecules with diverse applications (Dotsenko & Krivokolysko, 2013).

  • Antimicrobial Properties : Some derivatives of thiophene-3-carboxamide, related to this compound, have shown promising antimicrobial activity. This suggests potential pharmaceutical applications in developing new antibiotics or antifungal agents (Hegab et al., 2009).

  • Organometallic Chemistry : The compound and its derivatives have been studied for their interactions with metals, leading to the synthesis of various organometallic complexes. These studies are crucial for advancing the field of organometallic chemistry and its applications in catalysis and materials science (Dean & Treichel, 1974).

  • Spectroscopic Properties : Research on the electronic transitions of carbonyl and carboxyl groups in related compounds provides insights into their spectroscopic properties. Such studies are essential for understanding the fundamental chemistry and for applications in analytical chemistry (Barnes & Simpson, 1963).

  • NMR Studies : Nuclear Magnetic Resonance (NMR) studies of chiral discrimination relevant to liquid chromatographic enantioseparation by a cellulose phenylcarbamate derivative highlight the utility of this compound in analytical chemistry, particularly in the separation and analysis of chiral compounds (Yashima et al., 1996).

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

methyl N-[4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-7-8(2)22-13(10(7)12(18)16-14(19)20-3)15-11(17)9-5-4-6-21-9/h4-6H,1-3H3,(H,15,17)(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVBSRVGLHHYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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